3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
This compound features a pyrazolo[1,5-a]pyrimidin-7(4H)-one core, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a thiadiazolylsulfanyl methyl group
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core and subsequent substitution reactions. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, followed by the introduction of the 3,4-dimethoxyphenyl group, the methyl group, and the thiadiazolylsulfanyl methyl group under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups on the phenyl ring makes it susceptible to oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions, potentially affecting the pyrazolo[1,5-a]pyrimidin-7(4H)-one core or the thiadiazolylsulfanyl group.
Substitution: The aromatic ring and the pyrazolo[1,5-a]pyrimidin-7(4H)-one core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties may find applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical mechanisms. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one include:
3,4-dimethoxyphenethylamine: An analogue of dopamine with methoxy groups instead of hydroxy groups.
3,4-dimethoxycinnamaldehyde: A compound with a similar aromatic structure but different functional groups.
3,4-dimethoxyphenylacetone: A related compound used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which distinguish it from these similar compounds.
Properties
Molecular Formula |
C19H19N5O3S2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H19N5O3S2/c1-10-17(12-5-6-14(26-3)15(7-12)27-4)18-20-13(8-16(25)24(18)23-10)9-28-19-22-21-11(2)29-19/h5-8,23H,9H2,1-4H3 |
InChI Key |
HFEWWRFZFLOVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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